molecular formula C18H26Si B14186670 Trimethyl(4-phenylnon-4-EN-1-YN-1-YL)silane CAS No. 834897-88-0

Trimethyl(4-phenylnon-4-EN-1-YN-1-YL)silane

Cat. No.: B14186670
CAS No.: 834897-88-0
M. Wt: 270.5 g/mol
InChI Key: GFGMYJXFIRLAKN-UHFFFAOYSA-N
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Description

Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its unique structure, which includes a phenyl group and a non-4-en-1-yn-1-yl group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane typically involves the reaction of an appropriate alkyne with a trimethylsilyl group. One common method is the palladium-catalyzed silylation of alkynes, which proceeds under mild and neutral conditions. This reaction can be extended to include the synthesis of allylsilanes by changing the dimetallic reagent .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrosilanes, chlorosilanes, and various catalysts such as palladium and nickel. Reaction conditions often involve mild temperatures and neutral pH to ensure selectivity and high yields .

Major Products

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in materials science and organic synthesis.

Scientific Research Applications

Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the study of biological systems, particularly in the development of silicon-based biomolecules.

    Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery and medical imaging.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane involves the formation of carbon-silicon bonds through electrophilic substitution. The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation. Electrophilic additions to allyl- and vinylsilanes take advantage of this property, leading to the formation of new carbon-carbon bonds at specific positions .

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethylsilane
  • Diphenylsilane
  • Triphenylsilane
  • Tris(trimethylsilyl)silane

Uniqueness

Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane is unique due to its specific structure, which includes both a phenyl group and a non-4-en-1-yn-1-yl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

834897-88-0

Molecular Formula

C18H26Si

Molecular Weight

270.5 g/mol

IUPAC Name

trimethyl(4-phenylnon-4-en-1-ynyl)silane

InChI

InChI=1S/C18H26Si/c1-5-6-8-12-18(15-11-16-19(2,3)4)17-13-9-7-10-14-17/h7,9-10,12-14H,5-6,8,15H2,1-4H3

InChI Key

GFGMYJXFIRLAKN-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CC#C[Si](C)(C)C)C1=CC=CC=C1

Origin of Product

United States

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